molecular formula C8H9NO2 B170904 2-Ethoxypyridine-4-carboxaldehyde CAS No. 1211587-25-5

2-Ethoxypyridine-4-carboxaldehyde

Cat. No. B170904
M. Wt: 151.16 g/mol
InChI Key: JNDJQCGMRNGGQA-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-4-carboxaldehyde is a chemical compound with the molecular formula C8H9NO2 . It is used in various scientific research domains, including organic synthesis, pharmaceuticals, and material science due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2-Ethoxypyridine-4-carboxaldehyde can be represented by the InChI code 1S/C8H9NO2/c1-2-11-8-5-7 (6-10)3-4-9-8/h3-6H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Ethoxypyridine-4-carboxaldehyde is a liquid at room temperature . It has a molecular weight of 151.16 g/mol . The compound is stable at a storage temperature of 2-8°C .

Scientific Research Applications

Biosynthesis Pathways

2-Ethoxypyridine-4-carboxaldehyde has been implicated in the elucidation of biosynthetic pathways for key intermediates in the production of antibiotics and other bioactive molecules. For instance, studies on Streptomyces coelicolor revealed its role in the biosynthesis of prodiginine antibiotics, highlighting the importance of synthetic analogues in understanding complex natural product biosynthesis (Stanley et al., 2006).

Chemical Synthesis and Reactions

Research has also focused on the chemical synthesis of various derivatives of 2-ethoxypyridine and their potential applications. For example, studies have described the synthesis of aminoethoxypyridines and their acetyl derivatives, exploring their chemical properties and potential pharmacological effects (Bijlsma & Hertog, 2010). Other research has investigated novel annulated products from aminonaphthyridinones, showcasing the versatility of ethoxypyridine derivatives in synthesizing new heterocyclic systems (Deady & Devine, 2006).

Photocatalysis

In the realm of photocatalysis, alkyne substituted mononuclear photocatalysts based on RuCl(bpy)(tpy)⁺ complexes have been explored, with ethoxypyridine derivatives playing a crucial role in understanding the influence of substituents on electronic structures and photocatalytic activities (Davidson et al., 2015).

Organic Synthesis Enhancements

Further advancements in organic synthesis have been made through the development of efficient methods for synthesizing ethoxypyridine derivatives. This includes the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridines, demonstrating the role of ethanol as a nucleophilic reagent in facilitating reactions under mild conditions (Wang et al., 2013).

Protein Modification

Additionally, the modification of proteins by lipoxidation-derived 2-hydroxyaldehydes has been examined, with implications for understanding the physiological consequences of lipid peroxidation on protein function (Liu & Sayre, 2003).

Antimicrobial Activities

Research into the synthesis and antimicrobial activity of naphthyridine derivatives has provided insights into the potential therapeutic applications of ethoxypyridine-related compounds (Kumar et al., 2010).

Safety And Hazards

The safety information for 2-Ethoxypyridine-4-carboxaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

2-ethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDJQCGMRNGGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628887
Record name 2-Ethoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyridine-4-carboxaldehyde

CAS RN

1211587-25-5
Record name 2-Ethoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypyridine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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